4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid
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Overview
Description
4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid is a complex organic compound that features a quinoxaline ring system. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isobutyl-3-oxo-3,4-dihydroquinoxaline with a benzoic acid derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with similar core structure but lacking the isobutyl and benzoic acid substituents.
4-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid: Similar structure with a methyl group instead of an isobutyl group.
4-(4-Isopropyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid: Similar structure with an isopropyl group instead of an isobutyl group.
Uniqueness
4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isobutyl group and the benzoic acid moiety can enhance its interaction with biological targets and its solubility in various solvents .
Properties
IUPAC Name |
4-[4-(2-methylpropyl)-3-oxoquinoxalin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)11-21-16-6-4-3-5-15(16)20-17(18(21)22)13-7-9-14(10-8-13)19(23)24/h3-10,12H,11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYBXVIIRBTDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C(C1=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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